molecular formula C12H21N5O2 B6647066 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide

2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide

Cat. No. B6647066
M. Wt: 267.33 g/mol
InChI Key: LWPWDMGYIIVNNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide, also known as AMAC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which play a role in inflammation and pain. By inhibiting COX-2 activity, 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide can reduce the production of prostaglandins and thereby reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide are primarily related to its inhibition of COX-2 activity. By reducing the production of prostaglandins, 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide can reduce inflammation and pain. In addition, 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide has been shown to have antioxidant properties, which may also contribute to its potential biological activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide in lab experiments is its specificity for COX-2 inhibition. This makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide is its potential toxicity. Like many chemical compounds, 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide. Another direction is the investigation of the potential anti-inflammatory and analgesic effects of 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide in animal models. Finally, the potential antioxidant properties of 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide could also be further investigated in various biological systems.

Synthesis Methods

2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of various chemical precursors. The synthesis of 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide typically begins with the reaction of cyclohexyl bromide and sodium hydroxide to form cyclohexanol. This is followed by the reaction of cyclohexylamine and triethyl orthoformate to form a triazole intermediate. Finally, the triazole intermediate is reacted with N-(chloroacetyl)-N-hydroxyethylamine to form 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide.

Scientific Research Applications

2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide has been studied for its potential applications in scientific research. One potential application is as a tool for studying the role of cyclooxygenase-2 (COX-2) in various biological processes. COX-2 is an enzyme that is involved in the synthesis of prostaglandins, which play a role in inflammation and pain. 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide has been shown to inhibit COX-2 activity, making it a potentially useful tool for studying the role of COX-2 in various biological processes.

properties

IUPAC Name

2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c13-6-10-7-17(16-15-10)8-11(18)14-9-12(19)4-2-1-3-5-12/h7,19H,1-6,8-9,13H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPWDMGYIIVNNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNC(=O)CN2C=C(N=N2)CN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide

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